Azido-PEG3-phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

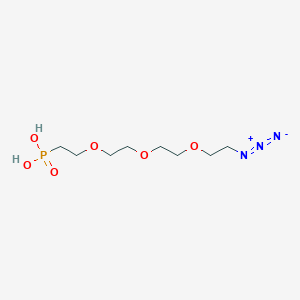

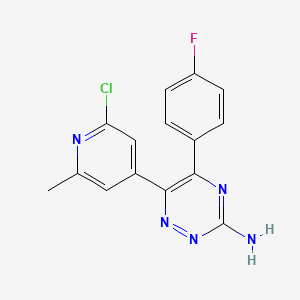

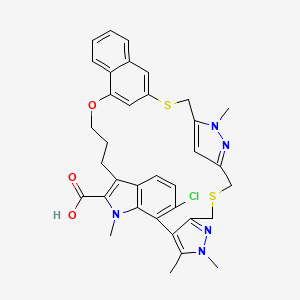

Azido-PEG3-phosphonic acid is a PEG derivative containing an azide group and a phosphonic acid . The azide group enables Click Chemistry and the phosphonic acid can be a potential ligand choice . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Azido-PEG3-phosphonic acid linker contains an azide group and a phosphonic acid . The azide group readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage . PEG-phosphate is surface reactive and can be used to modify metal oxide surfaces such as titanium dioxide, aluminum oxide, and iron oxide .Molecular Structure Analysis

The molecular formula of Azido-PEG3-phosphonic acid is C8H18N3O6P . The molecular weight is 283.2 g/mol .Chemical Reactions Analysis

The azide group in Azido-PEG3-phosphonic acid readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage . This reaction is often utilized in the formation of DNA or RNA bioconjugates .Physical And Chemical Properties Analysis

Azido-PEG3-phosphonic acid is a solid powder with a molecular weight of 283.2 g/mol . It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Applications De Recherche Scientifique

Biomedical Applications : Azido-PEG3-phosphonic acid modified nanoparticles are used for drug delivery and biomedical applications. For instance, Fe3O4 magnetic nanoparticles functionalized with tetraphosphonate cavitand and polyethylene glycol (PEG) via click-chemistry showed potential in drug delivery systems (Tudisco et al., 2013).

Synthesis of Phosphonic Acids : The compound has been used in the synthesis of various phosphonic acids, which have diverse applications including in drug and pro-drug development, bone targeting, and the design of supramolecular materials (Öhler & Kotzinger, 1993).

Surface Coating and Nanoparticle Stabilization : It serves as a coating material for metal oxide nanoparticles and surfaces, enhancing colloidal stability and biocompatibility, useful in nanomaterials and nanomedicine (Berret & Graillot, 2022).

Antiviral Research : Research into the synthesis of azido-PEG3-phosphonic acid derivatives has been conducted for potential antiviral applications, although the effectiveness varies (Freeman et al., 1992).

Polymer Synthesis and Functionalization : It is used in the synthesis and functionalization of polymers, particularly in creating phosphonic acid-terminated poly(ethylene glycol) (PEG) which has applications in creating stable, water-dispersible nanomaterials (Kurowska et al., 2022).

Nanoparticle Pharmacokinetics : The compound plays a role in enhancing the pharmacokinetics of nanoparticles, as evidenced by studies involving iron-based contrast agents for magnetic resonance imaging (MRI) (Ramniceanu et al., 2016).

Orientations Futures

Azido-PEG3-phosphonic acid is a promising compound for bio-conjugation and drug delivery applications . Its azide group enables Click Chemistry, making it a versatile linker in the synthesis of complex molecules . The phosphonic acid group also offers potential as a ligand choice . Future research may explore these properties further.

Propriétés

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTIPXPOWKYOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N3O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-phosphonic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)